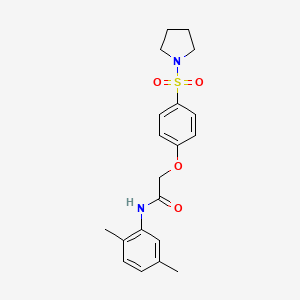
4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the oxadiazole family and has been found to have a wide range of potential applications in various areas of research.
Wirkmechanismus
The mechanism of action of EMBI involves the inhibition of inflammatory mediators such as prostaglandins and cytokines. It has been found to selectively target the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of these mediators. By inhibiting COX-2, EMBI reduces inflammation and pain, making it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
EMBI has been found to have a range of biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMBI is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in animal models of various diseases. However, one of the limitations of EMBI is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of EMBI in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and pain-related diseases. Another area of interest is its potential use in the treatment of neurodegenerative diseases, given its neuroprotective effects. Further studies are needed to fully understand the potential applications of EMBI in scientific research.
Synthesemethoden
EMBI can be synthesized through a multi-step process involving the reaction of 4-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with butanoyl chloride. The resulting product is then purified to obtain EMBI in its final form.
Wissenschaftliche Forschungsanwendungen
EMBI has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various areas, including medicinal chemistry, neuroscience, and biochemistry. Studies have shown that EMBI exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-21-11-8-7-10(9-12(11)20-2)15-17-14(22-18-15)6-4-5-13(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSQXLDEIGGEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)






